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3-((2,3-Dihydrobenzofuran-5-yl)oxy)azetidine
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Overview
Description
3-((2,3-Dihydrobenzofuran-5-yl)oxy)azetidine is a synthetic organic compound featuring a unique structure that combines an azetidine ring with a dihydrobenzofuran moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The azetidine ring is a four-membered nitrogen-containing heterocycle, while the dihydrobenzofuran moiety is a bicyclic structure consisting of a benzene ring fused to a tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydrobenzofuran-5-yl)oxy)azetidine typically involves the following steps:
Formation of the Dihydrobenzofuran Moiety: The dihydrobenzofuran ring can be synthesized through various methods, such as the cyclization of ortho-alkoxyphenols or the reduction of benzofuran derivatives.
Attachment of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions. For instance, a suitable azetidine precursor can react with a halogenated dihydrobenzofuran derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-((2,3-Dihydrobenzofuran-5-yl)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dihydrobenzofuran moiety or the azetidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the azetidine or dihydrobenzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated derivatives and strong bases (e.g., sodium hydride, NaH) are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized azetidine or dihydrobenzofuran compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-((2,3-Dihydrobenzofuran-5-yl)oxy)azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activities make it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicinal chemistry, this compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties, such as polymers or coatings. Its structural features can impart desirable characteristics to these materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-((2,3-Dihydrobenzofuran-5-yl)oxy)azetidine depends on its specific application. In biological systems, the compound may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand. The molecular targets and pathways involved vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-((2,3-Dihydrobenzofuran-3-yl)methyl)sulfonyl coumarins: These compounds share the dihydrobenzofuran moiety but differ in their additional functional groups and overall structure.
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate: This compound also contains the dihydrobenzofuran ring but features a different substituent at the 3-position.
Uniqueness
3-((2,3-Dihydrobenzofuran-5-yl)oxy)azetidine is unique due to the combination of the azetidine ring and the dihydrobenzofuran moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Biological Activity
3-((2,3-Dihydrobenzofuran-5-yl)oxy)azetidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining an azetidine ring with a dihydrobenzofuran moiety, which may confer distinct pharmacological properties. Current research focuses on its possible applications in treating various diseases, including cancer and microbial infections.
Structural Characteristics
The compound's structure can be described as follows:
Feature | Description |
---|---|
Azetidine Ring | A four-membered nitrogen-containing heterocycle. |
Dihydrobenzofuran Moiety | A benzene ring fused to a tetrahydrofuran ring. |
This unique combination of structural elements is believed to enhance the compound's interaction with biological targets, potentially leading to significant therapeutic effects.
The biological activity of this compound is hypothesized to involve multiple mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their functions.
- Receptor Activation : It could mimic natural ligands, activating receptors involved in various signaling pathways.
These interactions are critical for understanding how this compound may exert its pharmacological effects in biological systems.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. This property is essential for developing new treatments for bacterial and fungal infections. The exact mechanism by which the compound exerts this activity remains under investigation, but it may involve disrupting microbial cell functions or inhibiting growth-related enzymes.
Anticancer Activity
Research suggests that the compound may also possess anticancer properties. Investigations into its effects on cancer cell lines have shown promise, indicating potential mechanisms such as inducing apoptosis or inhibiting tumor growth. The specific pathways and molecular targets involved in these effects are areas of ongoing research.
Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of this compound against various pathogens, the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, showing promising results that warrant further exploration.
Study 2: Anticancer Activity
A recent study evaluated the anticancer potential of the compound using several cancer cell lines. The results indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups. Further mechanistic studies are needed to elucidate the precise pathways involved.
Summary of Biological Activity
Activity Type | Observed Effect | Mechanism |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | Enzyme inhibition or cell disruption |
Anticancer | Reduced viability in cancer cell lines | Induction of apoptosis |
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yloxy)azetidine |
InChI |
InChI=1S/C11H13NO2/c1-2-11-8(3-4-13-11)5-9(1)14-10-6-12-7-10/h1-2,5,10,12H,3-4,6-7H2 |
InChI Key |
GYMGSALENGDSQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)OC3CNC3 |
Origin of Product |
United States |
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